molecular formula C21H25BrN2O3S B2573557 ethyl 2-(2-bromobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 887901-63-5

ethyl 2-(2-bromobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2573557
CAS RN: 887901-63-5
M. Wt: 465.41
InChI Key: JEFHDRLDNQFYSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the esterification of 3-carboxypyridine with 2-amino-4-bromo-N-(2-bromophenyl)benzamide. Pyridine synthesis can involve the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .


Molecular Structure Analysis

The molecular structure of similar compounds like Ethyl pyridine-2-carboxylate has been characterized . The empirical formula is C8H9NO2 and the molecular weight is 151.16 .


Chemical Reactions Analysis

Chemical reactions involving similar compounds often include nucleophilic attack, deprotonation, leaving group removal, and protonation . For instance, acid anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like Ethyl pyridine-2-carboxylate have been characterized . It has a boiling point of 240-241 °C and a melting point of 2 °C. The density is 1.119 g/mL at 25 °C .

Scientific Research Applications

Mechanism of Action

The mechanism of action for similar compounds often involves inhibition of certain enzymes. For example, 10-benzyl-3,4,9,10,11,12-hexahydro-2 H-pyrido[4′,3′:4,5]thieno[3,2-e]-pyrimido[1,2-c]pyrimidine, synthesized from ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylate, has been evaluated for its activity as an inhibitor for acetyl-cholinesterase .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in similar compounds for their biological activities, this compound could also be studied for potential applications in medical chemistry .

properties

IUPAC Name

ethyl 2-[(2-bromobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN2O3S/c1-6-27-19(26)15-13-11-20(2,3)24-21(4,5)16(13)28-18(15)23-17(25)12-9-7-8-10-14(12)22/h7-10,24H,6,11H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFHDRLDNQFYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(2-bromobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate

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